molecular formula C10H9BrO B2556199 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one CAS No. 876-91-5

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2556199
CAS No.: 876-91-5
M. Wt: 225.085
InChI Key: GEKKSKKTHXHXLU-UHFFFAOYSA-N
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Description

“4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 876-91-5 . It has a molecular weight of 225.08 . The compound is a white to yellow powder or crystal .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-6-methyl-1-indanone . The InChI code for this compound is 1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 .


Physical and Chemical Properties Analysis

The compound has a melting point of 106-107 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis and Properties

  • A study by Chen et al. (2010) described the synthesis and properties of brominated bi-1H-indene derivatives, demonstrating that the substitution of hydrogen atoms in the methyl group on the benzene rings by bromines significantly affects the compound's properties. This research contributes to the understanding of photochromic and photomagnetic properties in solid state, which could be relevant for materials science applications (Yong Chen et al., 2010).

Chemical Behavior and Reactions

  • The stereochemical course of generating and intercepting six-membered cyclic allenes, utilizing bromofluorocarbene adducts of indene, was investigated by Christl et al. (2006). This research provides insights into the stereochemical dynamics in organic synthesis, potentially useful for the development of novel synthetic methodologies (M. Christl et al., 2006).

  • Fujimura et al. (1984) explored a new ring transformation of dihydro-1-methyl-6-phenyl-benzotriazocin-ones into indazoles, highlighting a pathway for synthesizing indazole derivatives from similar brominated indene compounds. This could have implications in medicinal chemistry for drug design and synthesis (Y. Fujimura et al., 1984).

Novel Methodologies and Applications

  • The palladium-catalyzed pathways to aryl-substituted indenes, presented by Izmer et al. (2006), showcase the utility of substituted halogenated indenes, including brominated derivatives, for the efficient synthesis of aryl-substituted indenes. These compounds have potential applications in the creation of ansa-metallocenes, which are important in catalysis and polymerization processes (V. V. Izmer et al., 2006).

Practical Synthesis and Industrial Applications

  • A practical synthesis of an orally active CCR5 antagonist by Ikemoto et al. (2005) involved the use of brominated indene derivatives, highlighting the importance of these compounds in the synthesis of pharmacologically active molecules. This research underscores the role of brominated indenes in medicinal chemistry and drug development (T. Ikemoto et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-bromo-6-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKKSKKTHXHXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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